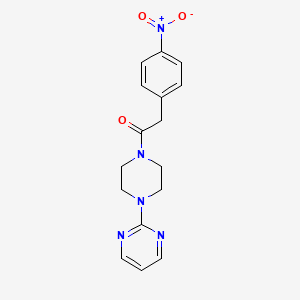

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-15(12-13-2-4-14(5-3-13)21(23)24)19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMPYEKWMCMGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions One common method starts with the nitration of a phenyl ring to introduce the nitro group This is followed by the formation of the ethanone linkage through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Amino derivatives.

Reduction: Reduced ethanone derivatives.

Substitution: Substituted ethanone derivatives with different functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl-piperazinyl moiety can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)

- Structure: Replaces the pyrimidin-2-yl group with a 2,4,5-trichlorophenoxy moiety.

- Key differences: The trichlorophenoxy group increases lipophilicity (Cl atoms) and steric bulk compared to the pyrimidine ring.

- Physicochemical data: Melting point: Not explicitly stated, but similar compounds (e.g., 7n in ) melt at 161–163°C. HRMS: [M+H]+ observed at 490.09611 (C₁₉H₂₀O₅N₇S₂) for a sulfonylpiperazine analogue .

2-(Biphenyl-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (WAY-655834)

- Structure : Substitutes the 4-nitrophenyl group with a biphenyl-4-yl moiety.

- Key differences: Biphenyl group enhances hydrophobicity and π-π stacking capacity.

- Applications: Marketed as a research chemical (GLPBIO Catalog No. GD23672) for pharmacological studies .

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone

- Structure: Incorporates a tetrahydrothienopyridinyl group instead of pyrimidin-2-yl.

- Saturated ring system reduces planarity, affecting conformational flexibility .

Physicochemical and Spectral Comparisons

Crystallographic and Computational Insights

- Piperazine derivatives often adopt chair or boat conformations. For example, 4-(pyrimidin-2-yl)piperazin-1-ium salts crystallize in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems .

- The Cambridge Structural Database (CSD) contains >250,000 entries, including analogues like 1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone, which aid in predicting packing motifs .

Biological Activity

The compound 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a piperazine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and patents to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 329.34 g/mol. The structure consists of a piperazine ring substituted with a nitrophenyl group and a pyrimidinyl moiety, contributing to its biological activity.

Anticancer Properties

Research has indicated that piperazine derivatives, including the compound , exhibit anticancer properties. A study highlighted that certain piperazine derivatives inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth .

Antimicrobial Activity

Piperazine compounds have been reported to possess antimicrobial properties. In vitro studies demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Acetylcholinesterase Inhibition

Another significant biological activity of piperazine derivatives is their ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for neurotransmission; thus, inhibitors are of interest for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that these compounds can effectively bind to the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The findings support further development as a potential antimicrobial agent.

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High (IC50 values < 10 µM) | Induction of apoptosis via mitochondrial pathway |

| Antimicrobial | Moderate to High | Disruption of bacterial cell membranes |

| Acetylcholinesterase Inhibition | Significant | Binding at the active site, inhibiting neurotransmission |

Q & A

Q. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.5–8.5 ppm for nitrophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 367.1).

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Basic: How do the physicochemical properties (solubility, stability) of this compound influence experimental design?

Answer:

- Solubility : The nitro and pyrimidine groups confer limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro assays. LogP calculations predict moderate lipophilicity (~2.5), compatible with cell membrane permeability .

- Stability : Nitro groups may decompose under prolonged UV exposure. Stability studies (pH 7.4 buffer, 37°C) should precede biological assays to confirm integrity over 24–48 hours .

Basic: What are the standard methods for assessing its initial biological activity?

Answer:

- In vitro receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands to measure IC₅₀ values .

- Enzyme inhibition screens : Fluorescence-based assays (e.g., kinase inhibition) with ATP analogs to quantify inhibition kinetics .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish preliminary safety margins (IC₅₀ > 10 µM preferred) .

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic structural data?

Answer:

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules) to resolve ambiguities in nitro group orientation or piperazine ring puckering .

- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA) to validate tautomeric forms or conformational preferences .

- Dynamic NMR : Variable-temperature studies to detect hindered rotation in the piperazine-ethanone linkage .

Advanced: How to design structure-activity relationship (SAR) studies to optimize biological activity?

Answer:

- Substituent variation : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor affinity .

- Scaffold hopping : Compare with analogs like 2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone to assess the impact of halogens on potency .

- Molecular docking : Use AutoDock Vina to predict binding poses in serotonin 5-HT₂A or dopamine D₂ receptors, guided by similar piperazine derivatives .

Advanced: What strategies are effective for identifying biological targets and mechanisms of action?

Answer:

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates, followed by LC-MS/MS identification .

- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect off-target effects .

- Transcriptomic analysis : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or neuroinflammation) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability (e.g., via LC-MS) to identify rapid clearance or poor absorption .

- Metabolite profiling : Identify active or toxic metabolites using hepatic microsomes and HR-MS .

- Blood-brain barrier (BBB) penetration : Assess using in vitro BBB models (e.g., hCMEC/D3 cells) or PET imaging in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.